Bis(diethylamino)phosphoryl chloride
Overview
Description
Bis(diethylamino)phosphoryl chloride is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of two diethylamino groups attached to a phosphorus atom, which is also connected to a chloride. This structure makes it a versatile reagent in the synthesis of various phosphorus-containing compounds.
Synthesis Analysis
The synthesis of bis(diethylamino)phosphoryl chloride-related compounds often involves the reaction of phosphorus-containing ligands with other chemical entities. For instance, the synthesis of bis(diisopropyl[1,2-bis(diethylcarbamoyl)ethyl]phosphonate)erbium(III) nitrate monohydrate is achieved by reacting a trifunctional phosphate ligand with erbium nitrate in ethanol . Another method for synthesizing bis[aryl(diethoxyphosphoryl)methyl]amines involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite in the presence of acetyl chloride as a catalyst . Similarly, bis(1-diethoxyphosphorylalkyl)amines are synthesized from aromatic diimines using diethyl phosphite and chlorotrimethylsilane .
Molecular Structure Analysis
The molecular structure of compounds related to bis(diethylamino)phosphoryl chloride can be complex. For example, the erbium complex mentioned earlier crystallizes in a monoclinic space group and features an Er(III) ion coordinated to various oxygen atoms, including those from bidentate nitrate ions and the phosphoryl oxygen atoms of the ligand . The structure of bis(diethylamino)(pentafluorophenyl)phosphane, a related compound, shows significant flexibility and distortion in its coordination with metals such as Cu and Pd .
Chemical Reactions Analysis
Bis(diethylamino)phosphoryl chloride and its derivatives participate in a variety of chemical reactions. The lithiated bis(diethylamino)phosphine borane complex, for instance, undergoes nucleophilic substitution with various alkyl halides and aryl iodides or bromides to yield polyfunctional phosphines . The phosphorylation of Betti Base with bis(diethylamino)phosphoryl chloride leads to O-phosphorylation of the phenolic OH group, forming a chiral product .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(diethylamino)phosphoryl chloride derivatives are influenced by their molecular structure. The erbium complex has a calculated density of 1.38 g/cm³ . The bis(diethylamino)(pentafluorophenyl)phosphane exhibits large flexibility, which affects its reactivity in catalytic cycles, such as C–C cross-coupling reactions and 1,3-dipolar cycloadditions . The self-assembly behaviors of poly[bis(resorcinol monobenzoate diethylamino)phosphazenes] indicate the formation of star-like dendrimers with open-ended tubular arms .
Scientific Research Applications
Phosphorylation and Synthesis
- Bis(diethylamino)phosphoryl chloride is used in phosphorylation reactions. For instance, it facilitates O-phosphorylation of phenolic OH groups in certain organic compounds, as seen in the reaction with N-Boc-protected 1-(α-aminobenzyl)-2-naphthol (Betti base), producing a trifluoroacetate salt (Metlushka et al., 2018).
Reactions with Amines and Aldehydes
- In a process involving aromatic aldehydes and ammonia, bis(diethylamino)phosphoryl chloride acts as a catalyst for producing bis[aryl(diethoxyphosphoryl)methyl]amines. This method is noted for its ease, rapidity, and high yield (Kaboudin & Jafari, 2007).
Nucleophilic Phosphorus Reagent
- It serves as a nucleophilic phosphorus reagent. For example, its reaction with lithium naphthalenide yields a lithiated derivative that can undergo nucleophilic substitution with various alkyl halides, allylic and benzylic bromides, and aryl iodides or bromides (Longeau & Knochel, 1996).
Cycloaddition Reactions
- It is involved in cycloaddition reactions with phosphenium ions and various organic compounds, demonstrating its versatility in organic synthesis (Weissman & Baxter, 1987).
Formation of Phosphorylated Prodrugs
- It is used in the efficient synthesis of phosphorylated prodrugs, utilizing bis(POM) phosphoryl chloride for the preparation of various bis-pivaloyloxymethyl (POM) phosphate triesters (Hwang & Cole, 2004).
Synthesis of Nucleopeptides
- It has been applied in the preparation of H-phosphonates of amino acids such as serine, threonine, and tyrosine, crucial for nucleopeptide synthesis (Kuyl-Yeheskiely et al., 1987).
Safety And Hazards
properties
IUPAC Name |
N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20ClN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKBJRUSFKTHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170800 | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diethylamino)phosphoryl chloride | |
CAS RN |
1794-24-7 | |
Record name | N,N,N′,N′-Tetraethylphosphorodiamidic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1794-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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